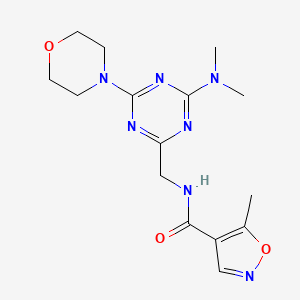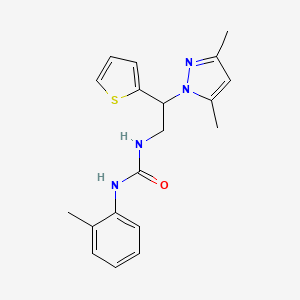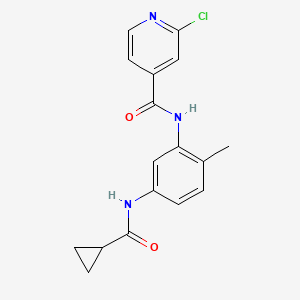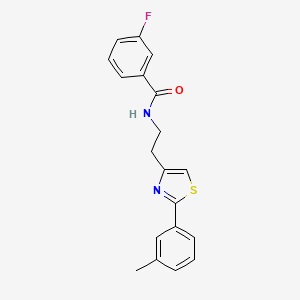
N-((4-(dimetilamino)-6-morfolino-1,3,5-triazin-2-il)metil)-5-metilisoxazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide is a novel organic compound known for its diverse potential applications across various scientific fields. This compound is notable for its unique structural features, which combine elements of triazine, morpholine, and isoxazole, contributing to its multifaceted chemical behavior.
Aplicaciones Científicas De Investigación
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide has found diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Serves as a probe or inhibitor in various biochemical assays and studies.
Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-dimethylaminopyridine (dmap), have been reported to act as nucleophilic catalysts for a variety of reactions
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to dmap, it can be hypothesized that it may act as a nucleophilic catalyst, facilitating various chemical reactions . The compound’s dimethylamino group could potentially activate a nitrogen atom in its structure, enabling it to participate in nucleophilic substitution reactions .
Biochemical Pathways
For instance, DMAP has been used as a catalyst in esterification reactions with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams, and many more .
Result of Action
Based on its structural similarity to dmap, it can be hypothesized that it may facilitate various chemical reactions, potentially leading to changes in the structure or function of target molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide typically involves the reaction of 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine with 5-methylisoxazole-4-carboxamide in the presence of a suitable base. Reaction conditions often include a polar aprotic solvent such as dimethylformamide (DMF) and mild temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, this compound may be produced through a multi-step synthesis that emphasizes yield optimization and cost-efficiency. Key stages include the preparation of intermediate compounds, their purification, and the final assembly of the target molecule under controlled conditions to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically transforming its functional groups into more oxidized forms.
Reduction: Reduction reactions can reduce double bonds or aromatic rings within the structure.
Substitution: The triazine and isoxazole moieties can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and strong nucleophiles like sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed
The major products from these reactions depend on the specific reactants and conditions but often include modified versions of the original compound with altered functional groups or extended molecular frameworks.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(dimethylamino)-6-(morpholino-1,3,5-triazin-2-yl)methyl)-5-chloroisoxazole-4-carboxamide: Shares a similar structure but with different substituents.
N-(4-(dimethylamino)-6-(morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide: Similar backbone with variations in carboxamide positioning.
Uniqueness
Compared to its analogs, N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-4-carboxamide stands out due to its specific combination of functional groups and structural motifs, providing a distinct set of chemical and biological properties that make it suitable for various advanced applications.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-10-11(8-17-25-10)13(23)16-9-12-18-14(21(2)3)20-15(19-12)22-4-6-24-7-5-22/h8H,4-7,9H2,1-3H3,(H,16,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOVMPEDQKWEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(isopropylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2381678.png)






![N-benzyl-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2381690.png)


